6,7-dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique quinazolinimine core, which is substituted with methoxy, phenethyl, and pyridinylmethyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinimine core, followed by the introduction of the methoxy, phenethyl, and pyridinylmethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also crucial in obtaining the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6,7-Dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-3-phenethylquinazolin-4(3H)-one
- 6,7-Dimethoxy-2-phenethylquinazolin-4(3H)-one
- 6,7-Dimethoxy-3-(4-pyridinylmethyl)quinazolin-4(3H)-one
Uniqueness
6,7-Dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine is unique due to the presence of both phenethyl and pyridinylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
6,7-Dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine, commonly referred to as DMPQ, is a quinazoline derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. The following sections will explore its synthesis, biological activity, and relevant research findings.
- IUPAC Name : 6,7-dimethoxy-3-(2-phenylethyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}-4(3H)-quinazolinimine
- Molecular Formula : C24H24N4O2S
- CAS Number : 691858-07-8
- Molar Mass : 432.54 g/mol
Synthesis
The synthesis of DMPQ typically involves several organic reactions:
- Formation of the quinazolinimine core.
- Introduction of methoxy, phenethyl, and pyridinylmethyl groups through substitution reactions.
- Optimization of reaction conditions for yield and purity.
Antimicrobial Activity
DMPQ has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits moderate to potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of DMPQ
Pathogen | Activity Level | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | Moderate | 0.21 µM |
Pseudomonas aeruginosa | Moderate | 0.21 µM |
Candida spp. | Moderate | Not specified |
Micrococcus luteus | Selective | Not specified |
These findings suggest that DMPQ could serve as a lead compound for developing new antimicrobial agents.
Anticancer Activity
Research has also focused on the cytotoxic effects of DMPQ on cancer cell lines. In vitro studies using the K562 cell line demonstrated that DMPQ exhibits low cytotoxicity but shows promise in overcoming multidrug resistance in cancer therapy.
Table 2: Cytotoxicity of DMPQ on Cancer Cell Lines
Cell Line | IC50 (µM) | Comparison to Verapamil (IC50) |
---|---|---|
K562 | 0.66 | Similar |
K562/A02 | 0.65 | Similar |
The data indicates that DMPQ may enhance the effectiveness of existing chemotherapeutics by reversing drug resistance mechanisms.
The mechanism by which DMPQ exerts its biological effects involves interactions with specific molecular targets:
- Antimicrobial Mechanism : Binding to bacterial enzymes or disrupting cell wall synthesis.
- Anticancer Mechanism : Modulating pathways involved in cell survival and apoptosis.
Case Studies
Several studies have documented the biological activity of DMPQ and its derivatives:
- Study on Antimicrobial Properties : A recent study highlighted the compound's efficacy against clinical strains of bacteria, demonstrating the potential for developing new antibiotics.
- Cytotoxicity Evaluation : Another research project assessed the effects of DMPQ on various cancer cell lines, noting its potential in reversing drug resistance.
Properties
IUPAC Name |
6,7-dimethoxy-3-(2-phenylethyl)-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-29-21-14-19-20(15-22(21)30-2)27-24(31-16-18-8-11-26-12-9-18)28(23(19)25)13-10-17-6-4-3-5-7-17/h3-9,11-12,14-15,25H,10,13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSFWAJBKMSCGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CC=NC=C3)CCC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.